molecular formula C23H20FN5O2 B2465383 3-(4-fluorobenzyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-47-8

3-(4-fluorobenzyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2465383
CAS RN: 877644-47-8
M. Wt: 417.444
InChI Key: SMWUZLXOAHVEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorobenzyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H20FN5O2 and its molecular weight is 417.444. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Zagórska et al. (2016) highlights the synthesis and evaluation of fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their affinity towards serotonin receptors and phosphodiesterase inhibitors, aiming to identify potential antidepressant and anxiolytic agents. The research identified compounds with promising in vivo antidepressant effects, emphasizing the importance of fluorinated derivatives in developing new therapeutic agents (Zagórska et al., 2016).

Antimycobacterial and Anticonvulsant Activities

Miranda and Gundersen (2009) explored the design and synthesis of 4-substituted 1-(p-methoxybenzyl)imidazoles, mimicking parts of the structure of potent antimycobacterial purines. Some of the synthesized compounds showed antimycobacterial activity, highlighting the potential of imidazole derivatives in treating mycobacterial infections (Miranda & Gundersen, 2009).

Molecular Docking and SAR Studies

In another study, Baraldi et al. (2008) conducted structure-activity relationship (SAR) studies on imidazo[2,1-f]purinones as A3 adenosine receptor antagonists. Through molecular docking and 3D-QSAR analyses, the research aimed to improve the potency and hydrophilicity of these compounds, indicating their potential as selective A3 adenosine receptor antagonists (Baraldi et al., 2008).

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c1-14-15(2)29-19-20(25-22(29)28(14)18-7-5-4-6-8-18)26(3)23(31)27(21(19)30)13-16-9-11-17(24)12-10-16/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWUZLXOAHVEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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